molecular formula C21H25FN2O3 B2951170 N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(m-tolyloxy)acetamide CAS No. 920253-13-0

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(m-tolyloxy)acetamide

Cat. No. B2951170
CAS RN: 920253-13-0
M. Wt: 372.44
InChI Key: GCYYVIWLLUUAQD-UHFFFAOYSA-N
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Description

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(m-tolyloxy)acetamide is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields. This compound is commonly known as FMTAM, and it belongs to the class of amide compounds.

Mechanism of Action

The mechanism of action of FMTAM is not fully understood. However, studies have shown that FMTAM exerts its therapeutic effects by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. FMTAM has also been shown to interact with various proteins such as caspases, Bcl-2 family proteins, and COX-2.
Biochemical and Physiological Effects:
FMTAM has been shown to have various biochemical and physiological effects. In cancer cells, FMTAM induces apoptosis by activating caspases and inhibiting Bcl-2 family proteins. In inflammation, FMTAM reduces the production of pro-inflammatory cytokines and chemokines by inhibiting the NF-κB pathway. In neurodegenerative diseases, FMTAM protects neurons from oxidative stress by activating the Nrf2 pathway and improving cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of FMTAM is its potential therapeutic applications in various fields. FMTAM has been extensively studied for its potential use in cancer, inflammation, and neurodegenerative diseases. However, one of the limitations of FMTAM is its low solubility in water, which makes it difficult to administer in vivo. Another limitation of FMTAM is its potential toxicity, which requires further investigation.

Future Directions

There are several future directions for the research on FMTAM. One of the future directions is to investigate the potential use of FMTAM in combination with other therapeutic agents. Another future direction is to investigate the potential use of FMTAM in drug delivery systems. Finally, further research is needed to investigate the potential toxicity of FMTAM and its long-term effects on human health.
Conclusion:
In conclusion, FMTAM is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. The synthesis of FMTAM involves the reaction between 2-(m-tolyloxy)acetic acid and 2-(4-fluorophenyl)-2-morpholinoethanamine. FMTAM exerts its therapeutic effects by modulating various signaling pathways and interacting with various proteins. FMTAM has several advantages and limitations for lab experiments, and there are several future directions for the research on FMTAM.

Synthesis Methods

The synthesis of FMTAM involves the reaction between 2-(m-tolyloxy)acetic acid and 2-(4-fluorophenyl)-2-morpholinoethanamine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure FMTAM.

Scientific Research Applications

FMTAM has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, FMTAM has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation research, FMTAM has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disease research, FMTAM has been shown to protect neurons from oxidative stress and improve cognitive function.

properties

IUPAC Name

N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-2-(3-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O3/c1-16-3-2-4-19(13-16)27-15-21(25)23-14-20(24-9-11-26-12-10-24)17-5-7-18(22)8-6-17/h2-8,13,20H,9-12,14-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYYVIWLLUUAQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(m-tolyloxy)acetamide

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